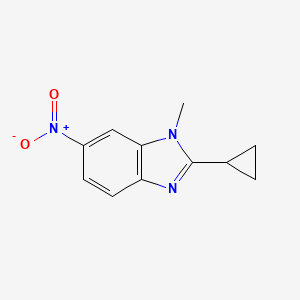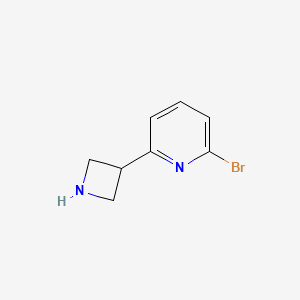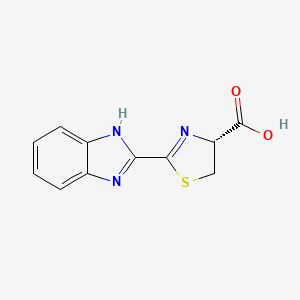
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications, particularly in the fields of medicinal chemistry and dye manufacturing. This compound is characterized by its unique structure, which includes hydroxyl and methoxy functional groups attached to an acridinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dihydroxybenzene and 7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the acridinone core.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using reagents like hydrogen peroxide or sodium hydroxide to introduce the hydroxyl groups at the desired positions.
Methoxylation: Finally, the methoxy group is introduced through a methoxylation reaction using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used techniques include:
Catalytic Hydrogenation: To achieve selective hydroxylation and methoxylation.
Recrystallization: To purify the compound and remove any impurities.
Chromatography: For further purification and isolation of the desired product.
化学反応の分析
Types of Reactions
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The acridinone core can be reduced to form dihydroacridines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of 1,3-dihydroxy-7-methoxyacridin-9,10-quinone.
Reduction: Formation of 1,3-dihydroxy-7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one.
Substitution: Formation of various substituted acridinones depending on the nucleophile used.
科学的研究の応用
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other acridine derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in the development of new therapeutic drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 1,3-Dihydroxy-7-methoxyacridin-9(10H)-one involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biomolecules, enhancing its biological activity.
類似化合物との比較
1,3-Dihydroxy-7-methoxyacridin-9(10H)-one can be compared with other similar compounds, such as:
1,3-Dihydroxyacridin-9(10H)-one: Lacks the methoxy group, resulting in different chemical and biological properties.
7-Methoxyacridin-9(10H)-one: Lacks the hydroxyl groups, affecting its reactivity and applications.
1,3-Dihydroxy-9(10H)-acridinone: Similar structure but without the methoxy group, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its combination of hydroxyl and methoxy functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
612541-98-7 |
|---|---|
分子式 |
C14H11NO4 |
分子量 |
257.24 g/mol |
IUPAC名 |
1,3-dihydroxy-7-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C14H11NO4/c1-19-8-2-3-10-9(6-8)14(18)13-11(15-10)4-7(16)5-12(13)17/h2-6,16-17H,1H3,(H,15,18) |
InChIキー |
LSSCYZPMLULKDM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)C(=CC(=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Methyl-4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12941137.png)







![5-Bromo-6-chloro-2-methylbenzo[d]thiazole](/img/structure/B12941164.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl-](/img/structure/B12941168.png)
![(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12941173.png)

